molecular formula C15H11NO3 B12481047 5-Benzoyl-3-methyl-1,3-benzoxazol-2-one

5-Benzoyl-3-methyl-1,3-benzoxazol-2-one

Cat. No.: B12481047
M. Wt: 253.25 g/mol
InChI Key: QTBVMUBOGYXFKS-UHFFFAOYSA-N
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Description

5-Benzoyl-3-methyl-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoyl-3-methyl-1,3-benzoxazol-2-one typically involves the condensation of 2-aminophenol with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzoxazole ring. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as metal catalysts or ionic liquid catalysts, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-3-methyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole alcohols or amines .

Scientific Research Applications

5-Benzoyl-3-methyl-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzoyl-3-methyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3-benzoxazol-2-one
  • 6-Bromo-3-methyl-1,3-benzoxazol-2-one
  • 2-(5-Methyl-1,3-benzoxazol-2-yl)phenol

Uniqueness

5-Benzoyl-3-methyl-1,3-benzoxazol-2-one stands out due to its unique benzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can be used to develop new therapeutic agents .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-benzoyl-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C15H11NO3/c1-16-12-9-11(7-8-13(12)19-15(16)18)14(17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

QTBVMUBOGYXFKS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OC1=O

Origin of Product

United States

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